Somatostatin-14 (3-14)

Description

Overview of Endogenous Somatostatin (B550006) Isoforms and their Discovery

The journey into understanding somatostatin began with the unexpected discovery of a 14-amino acid peptide from ovine hypothalami in 1973 by Brazeau and Guillemin, who were initially searching for a growth hormone-releasing factor. guidetopharmacology.org This peptide was named somatostatin for its potent ability to inhibit the secretion of growth hormone (somatotropin). mdpi.commedchemexpress.com Subsequent research revealed that somatostatin is not a single entity but exists in two primary, biologically active isoforms: the initially discovered Somatostatin-14 (SST-14) and an N-terminally extended 28-amino acid peptide, Somatostatin-28 (SST-28). researchgate.net

Both SST-14 and SST-28 are derived from a common precursor protein, preprosomatostatin, a 116-amino acid polypeptide. nih.gov Through post-translational processing, this precursor is cleaved to prosomatostatin (B1591216), which is then further processed in a tissue-specific manner to yield the two main isoforms. guidetopharmacology.orgnih.gov While SST-14 is the predominant form in the central nervous system and pancreatic δ-cells, SST-28 is more abundant in the intestinal mucosal cells. nih.govacs.orgnih.gov This differential distribution suggests distinct physiological roles for each isoform. acs.org Beyond these two primary forms, other fragments and related peptides, such as cortistatin, which shares structural homology with somatostatin, have also been identified, adding to the complexity of this peptide family. researchgate.netabmole.com

| Feature | Somatostatin-14 (SST-14) | Somatostatin-28 (SST-28) |

| Amino Acid Length | 14 | 28 |

| Primary Origin | Hypothalamus, Pancreatic δ-cells | Intestinal mucosal cells, Retina |

| Precursor | Preprosomatostatin -> Prosomatostatin | Preprosomatostatin -> Prosomatostatin |

| Discovery Year | 1973 | Later identified as an N-terminally extended form of SST-14 |

Significance of Somatostatin-14 as a Key Endogenous Regulatory Peptide

Somatostatin-14 is a quintessential regulatory peptide, exerting a wide array of inhibitory effects across various physiological systems. medchemexpress.com Its actions are mediated through a family of five distinct G protein-coupled receptors (SSTR1-5), which are distributed throughout the central nervous system and peripheral tissues. medchemexpress.com SST-14 generally binds with high affinity to all five receptor subtypes, triggering a cascade of intracellular signaling events. medchemexpress.com

The primary function of SST-14 is inhibitory. In the endocrine system, it potently suppresses the secretion of numerous hormones, including growth hormone from the pituitary gland, insulin (B600854) and glucagon (B607659) from the pancreas, and gastrin from the stomach. nih.govmedchemexpress.comchemsrc.com This broad inhibitory capacity makes SST-14 a crucial regulator of metabolism and digestion. chemsrc.com In the gastrointestinal tract, it also inhibits the secretion of gastric acid and pancreatic enzymes. nih.govmedchemexpress.com

Beyond its endocrine and exocrine roles, SST-14 functions as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. chemsrc.com It has been shown to modulate neuronal activity and is implicated in processes such as motor activity and cognitive functions. chemsrc.com The diverse physiological effects of SST-14 underscore its importance as a key signaling molecule in maintaining homeostasis.

| System | Effect of Somatostatin-14 |

| Endocrine | Inhibits release of Growth Hormone, Insulin, Glucagon, TSH |

| Gastrointestinal | Inhibits release of Gastrin, Secretin; Reduces gastric acid secretion |

| Nervous | Acts as a neurotransmitter/neuromodulator |

| Cellular | Can have antiproliferative effects |

Role of Somatostatin-14 (3-14) as a Research Tool and Specific Fragment in Peptide Studies

In the detailed investigation of peptide structure and function, specific fragments of larger peptides are often synthesized and studied. Somatostatin-14 (3-14) is one such fragment, representing the amino acid sequence of Somatostatin-14 from the 3rd to the 14th residue. This particular polypeptide is utilized in research primarily through a technique known as peptide screening.

Peptide screening is a valuable research method that employs libraries of peptides to investigate biological interactions. In this context, Somatostatin-14 (3-14) can be used as a tool for various applications, including:

Protein Interaction Studies: To identify and characterize proteins that bind to this specific region of the somatostatin molecule.

Functional Analysis: To determine if this truncated form retains any of the biological activity of the full Somatostatin-14 peptide or if it has novel functions.

Epitope Screening: In the development of antibodies, this fragment can be used to identify which parts of the somatostatin molecule are recognized by the immune system.

The study of such fragments is crucial for understanding the structure-activity relationships of peptides. By analyzing the biological activity (or lack thereof) of fragments like Somatostatin-14 (3-14), researchers can deduce which amino acid residues are critical for receptor binding and signal transduction. This knowledge is fundamental in the field of medicinal chemistry for the design of synthetic analogs with more desirable properties, such as increased stability or receptor subtype selectivity. While Somatostatin-14 (3-14) itself is primarily a research tool, the insights gained from its study contribute to the broader understanding of somatostatin biology and the development of therapeutic agents.

Structure

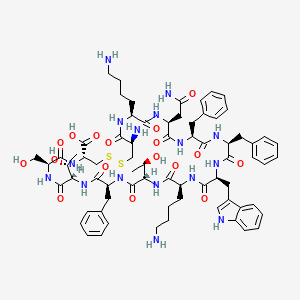

2D Structure

Properties

Molecular Formula |

C71H96N16O17S2 |

|---|---|

Molecular Weight |

1509.8 g/mol |

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C71H96N16O17S2/c1-39(89)58-69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(71(103)104)38-106-105-37-46(74)60(92)77-48(26-14-16-28-72)61(93)82-54(34-57(75)91)66(98)80-50(30-41-18-6-3-7-19-41)63(95)79-51(31-42-20-8-4-9-21-42)64(96)81-53(33-44-35-76-47-25-13-12-24-45(44)47)65(97)78-49(62(94)86-58)27-15-17-29-73/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+/m1/s1 |

InChI Key |

HUGAAIZUHOUHDU-YINLBSEASA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Somatostatin 14

Genetic Encoding and Preprosomatostatin Synthesis

Somatostatin-14, along with Somatostatin-28, originates from a single precursor protein encoded by the somatostatin (B550006) gene (SST). genecards.orgwikipedia.org In humans, this gene is located on the long arm of chromosome 3, specifically at position 3q27.3. wikipedia.orgguidetopharmacology.org The primary transcript of the SST gene is a pre-mRNA containing an intron flanked by two exons. mdpi.com Following nuclear processing to produce mature mRNA, it is translated in the cytoplasm. mdpi.com

The initial protein product is a 116-amino acid precursor known as preprosomatostatin. mdpi.comdrugbank.combiocompare.com This precursor contains a 24-amino acid signal peptide at its N-terminus, which is crucial for directing the nascent polypeptide into the secretory pathway. guidetopharmacology.orgmdpi.comdrugbank.com The removal of this signal sequence results in the formation of a 92-amino acid intermediate called prosomatostatin (B1591216). guidetopharmacology.orgmdpi.com

Proteolytic Processing of Prosomatostatin to Somatostatin-14

The conversion of prosomatostatin into the biologically active Somatostatin-14 is a multi-step process involving specific enzymatic cleavages. mdpi.com This processing primarily occurs within the trans-Golgi network and immature secretory granules. rupress.org

Prosomatostatin can be processed through different pathways to yield either Somatostatin-14 (S-14) or Somatostatin-28 (S-28). nih.govoup.com The generation of S-14 requires cleavage at a dibasic site, specifically at an Arginine-Lysine (Arg-Lys) pair located immediately preceding the S-14 sequence. nih.govembopress.org This specific cleavage is a critical structural determinant for targeting the precursor to the regulated secretory pathway. nih.gov

Studies have shown that the synthesis of S-14 can happen independently of S-28, suggesting a direct processing pathway from prosomatostatin. jci.org This direct route generates S-14 and a corresponding N-terminal fragment of the prohormone. jci.org The enzymes responsible for this cleavage belong to the family of proprotein convertases (PCs), with PC1/3 and PC2 being implicated in the processing of prosomatostatin to S-14. globalauthorid.comnih.govresearchgate.net The efficiency of this cleavage is also influenced by the secondary structure of the prohormone, particularly the presence of β-turns near the cleavage site. embopress.orgacs.org

Regulatory Mechanisms Governing Somatostatin-14 Expression

The expression of Somatostatin-14 is tightly controlled at multiple levels, ensuring its availability is matched to physiological demands. This regulation occurs at the transcriptional, post-transcriptional, and post-translational stages.

Transcriptional Control Elements and Transcription Factors

The transcription of the somatostatin gene is governed by a promoter region that contains various regulatory elements. mdpi.com A key element is the cAMP response element (CRE), with the consensus sequence 'TGACGTCA', which is crucial for tissue-specific gene expression. mdpi.comnih.gov

Several transcription factors play a pivotal role in modulating somatostatin gene expression. These factors bind to specific sites within the promoter and can either enhance or suppress transcription.

Key Transcription Factors Regulating Somatostatin Gene Expression:

| Transcription Factor | Binding Site/Region | Function |

|---|---|---|

| Pancreas/duodenum homeobox protein (PDX)1 | SMS-TAAT2 | Activates transcription mdpi.com |

| Paired box protein (PAX) 6 | Pancreatic islet cells | Regulates expression mdpi.com |

| Pbx | SMS-TAAT1 and SMS-UE | Forms heterodimer with PDX1 to induce transcription mdpi.com |

| CREB (cAMP response element-binding protein) | CRE (TGACGTCA) | Mediates cAMP-induced transcription genecards.orgmdpi.comnih.gov |

| Pit-1 | Pituitary-specific binding sites | Essential for pituitary-specific expression oup.com |

| Nkx2.1 and Otp | Arcuate nucleus | Essential for specification of SST-producing cells frontiersin.org |

The interplay of these and other transcription factors ensures the precise, cell-specific expression of the somatostatin gene. mdpi.comoup.com

Post-transcriptional and Post-translational Modulations

Following transcription, the expression of Somatostatin-14 is further refined by post-transcriptional and post-translational mechanisms. nih.gov

At the post-transcriptional level, while not extensively detailed for Somatostatin-14 specifically, mechanisms such as alternative splicing and miRNA regulation are potential points of control for somatostatin expression in general. nih.gov

Post-translational modifications are critical for the final maturation and activity of Somatostatin-14. mdpi.com The proteolytic cleavage of preprosomatostatin and prosomatostatin is the most significant post-translational event. mdpi.comnih.gov The efficiency of this processing can be influenced by the specific proprotein convertases present in a given cell type, contributing to the differential production of S-14 and S-28 in various tissues. globalauthorid.comnih.gov Furthermore, the conformation of the prohormone, including the formation of specific secondary structures like β-turns, is crucial for proper recognition and cleavage by these enzymes. embopress.orgacs.org Other modifications, such as C-terminal amidation, are also important for the biological activity of the final peptide. uniprot.org

Differential Tissue Distribution and Localization of Somatostatin-14

Somatostatin-14 exhibits a wide but distinct distribution throughout the body, reflecting its diverse physiological roles. guidetopharmacology.org It is the predominant form of somatostatin found in the central nervous system, particularly in the hypothalamus and amygdala, as well as in peripheral nerves and the D-cells of the pancreas. guidetopharmacology.orgmdpi.comoup.com

In the gastrointestinal tract, S-14 is the major final product in the D-cells of the stomach. mdpi.comnih.gov In contrast, the intestinal mucosa primarily produces Somatostatin-28. nih.gov This differential distribution is a direct consequence of tissue-specific processing of prosomatostatin, where the enzymatic machinery required for the final cleavage to S-14 is present in some cell types but not others. guidetopharmacology.orgoup.com

Within the brain, Somatostatin-14 is widely distributed, and its receptors are found in numerous regions, although the density can vary. nih.gov For example, while the hypothalamus contains high levels of S-14, detectable receptors may be low, possibly due to high occupancy by the endogenous peptide. nih.gov In the pituitary gland, S-14 receptors are localized exclusively to the anterior pituitary. nih.gov This specific localization is consistent with its role in regulating the secretion of pituitary hormones. oup.com

Somatostatin Receptor Sstr Subtype Interactions and Binding Kinetics

Characterization of the Five G Protein-Coupled Somatostatin (B550006) Receptor Subtypes (SSTR1-5)

The biological effects of somatostatin are mediated by a family of five distinct receptor subtypes, designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. pnas.org These receptors are members of the G protein-coupled receptor (GPCR) superfamily, characterized by a structure of seven transmembrane helices, an extracellular amino-terminal domain, and an intracellular carboxy-terminus. core.ac.ukphysiology.orgmedchemexpress.com Each of the five human SSTR subtypes is encoded by a separate gene located on a different chromosome. nih.govturkupetcentre.net

All five SSTR subtypes couple to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. pnas.orgub.edu This signaling pathway is sensitive to pertussis toxin. ub.eduahajournals.org Beyond this primary pathway, SSTRs can also modulate other intracellular signaling cascades, including those involving phosphotyrosine phosphatases (PTP), MAP kinases (MAPK), and ion channels, contributing to their diverse physiological effects. ahajournals.orgnih.gov

The SSTR subtypes exhibit a wide and tissue-specific distribution pattern throughout the body, which underlies their varied functional roles. nih.gov They are found in the central nervous system, where somatostatin acts as a neurotransmitter, and in numerous peripheral tissues, including the pituitary gland, pancreas, gastrointestinal tract, and immune cells. turkupetcentre.netpnas.org This distribution allows them to regulate a multitude of physiological processes, such as the secretion of hormones like growth hormone, insulin (B600854), and glucagon (B607659), as well as cell proliferation and neuronal activity. core.ac.ukahajournals.orgpnas.org Based on sequence homology and pharmacological profiles, the five SSTRs can be further divided into two main classes: the SRIF1 group (comprising SSTR2, SSTR3, and SSTR5) and the SRIF2 group (SSTR1 and SSTR4). pnas.org

Binding Affinities and Selectivity Profiles of Somatostatin-14 across SSTR Subtypes

The native peptide Somatostatin-14 (SST-14) is recognized as a universal high-affinity ligand for all five somatostatin receptor subtypes. nih.govnih.govscienceopen.com This broad-spectrum binding profile enables SST-14 to elicit a wide range of biological responses by activating multiple SSTRs simultaneously. While synthetic somatostatin analogs often exhibit high selectivity for specific subtypes (e.g., octreotide (B344500) for SSTR2 and SSTR5), SST-14 binds potently to the entire receptor family. core.ac.uknih.gov

The affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. Studies using radioligand binding assays on cells expressing individual human SSTR subtypes have consistently demonstrated that SST-14 binds with nanomolar or sub-nanomolar affinity across the board. scienceopen.com For example, SSTR-5 is the only subtype that shows a preferential affinity for Somatostatin-28 over Somatostatin-14. physiology.org All other subtypes (SSTR1-4) show comparable high affinities for both native somatostatin forms. physiology.orgmedchemexpress.com

The following interactive table summarizes the binding affinities of Somatostatin-14 for the five human SSTR subtypes as reported in various studies.

Note: The binding affinity values represent a range compiled from multiple studies and can vary based on the specific cell line and experimental conditions used.

Kinetic Aspects of Somatostatin-14 Receptor Association and Dissociation

The interaction between a ligand and its receptor is a dynamic process defined by the rates of association (how quickly the ligand binds to the receptor) and dissociation (how quickly it unbinds). These kinetic parameters, often more than affinity alone, can determine the duration and intensity of the resulting biological signal.

Research into the binding kinetics of Somatostatin-14 with its receptors has revealed specific characteristics. For the sst2 receptor, the interaction is dynamic. Studies have shown that agonist binding, such as with the analog RC-160, can lead to a rapid dissociation of the sst2–Src signaling complex within minutes, followed by a reassociation. molbiolcell.org While detailed comparative data for Somatostatin-14 across all five subtypes is limited, studies on sst2 provide insight into the real-time nature of these interactions. The dissociation of a radiolabeled antagonist from HEK-SST2 membranes was shown to follow specific kinetic patterns. nih.gov Similarly, the association and dissociation of a signaling protein (GST-SHP-2-SH2) with phosphorylated peptides from the sst2 receptor have been quantified, demonstrating the feasibility of measuring these kinetic constants. molbiolcell.org The dissociation reaction for somatostatin receptors has been observed to follow first-order kinetics. capes.gov.br

Investigating Receptor Dimerization and Oligomerization in Somatostatin-14 Signaling

A growing body of evidence indicates that GPCRs, including somatostatin receptors, can exist and function as dimers or higher-order oligomers. ahajournals.orgahajournals.orgmdpi.com This process of homo-dimerization (e.g., SSTR2 with SSTR2) or hetero-dimerization (e.g., SSTR2 with SSTR3) can significantly alter receptor pharmacology, signaling, and trafficking. mdpi.comwalshmedicalmedia.com

The binding of an agonist like Somatostatin-14 can play a crucial role in modulating the dimerization state of SSTRs. ahajournals.orgahajournals.org However, the effect is subtype-specific:

SSTR1 appears to be unique, existing primarily as a monomer regardless of whether an agonist is present. mdpi.comwalshmedicalmedia.com

SSTR2 and SSTR3 have been shown to exist as pre-formed dimers, which may dissociate upon agonist binding. mdpi.comwalshmedicalmedia.com

SSTR4 also exists as a dimer, and its dimerization state is further stabilized by agonist treatment. walshmedicalmedia.com

SSTR5 , in contrast, tends to exist as a monomer in its basal state and undergoes agonist-induced dimerization or oligomerization upon ligand binding. pnas.orgmdpi.comwalshmedicalmedia.com For instance, the addition of SST-14 to cells expressing SSTR5 induces a dose-dependent increase in receptor oligomerization. pnas.org

Heterodimerization adds another layer of complexity and functional diversity. For example, when SSTR2A and SSTR3 form a heterodimer, the resulting complex exhibits a pharmacological profile similar to the SSTR2A homodimer and shows greater resistance to agonist-induced desensitization. researchgate.net The binding of Somatostatin-14 to this SSTR2A-SSTR3 heterodimer caused the complex to separate, with only the SSTR2A component undergoing internalization. researchgate.netresearchgate.net Similarly, heterodimerization between SSTR1 and SSTR5 has been shown to enhance signaling efficiency. walshmedicalmedia.com These interactions highlight that receptor dimerization is a key mechanism in the nuanced signaling of Somatostatin-14.

Intracellular Signal Transduction Pathways Mediated by Somatostatin 14

G Protein-Coupling and Adenylyl Cyclase Inhibition

The quintessential signaling pathway for all five somatostatin (B550006) receptor subtypes involves coupling to pertussis toxin-sensitive inhibitory G proteins (Gi/o). nih.govnih.govnih.govoup.com Upon binding of SST-14, the activated SSTR promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This causes the dissociation of the Gαi/o subunit from the Gβγ complex. nih.gov The activated Gαi/o subunit directly inhibits the activity of the enzyme adenylyl cyclase. elifesciences.orgnih.govphysiology.orgnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govoup.comnih.govphysiology.org

The reduction in cAMP levels subsequently lowers the activity of protein kinase A (PKA), a key downstream effector of cAMP. nih.govoup.com This attenuation of the cAMP/PKA pathway is a cornerstone of somatostatin's inhibitory action, impacting processes such as hormone secretion and cell proliferation. oup.comphysiology.org For instance, in gastric muscle cells, SST-14 inhibits relaxation by suppressing cAMP production, an effect that is sensitive to pertussis toxin, confirming the involvement of Gi proteins. physiology.org While all SSTRs couple to Gi/o proteins to inhibit adenylyl cyclase, some subtypes, like SSTR2 and SSTR5, have also been shown to couple to Gq/11 proteins, suggesting a more complex and diverse signaling potential. nih.govresearchgate.net

| SSTR Subtype | Primary G Protein Coupling | Key Downstream Effect |

|---|---|---|

| SSTR1 | Gi/o | Inhibition of Adenylyl Cyclase |

| SSTR2 | Gi/o, Gq/11 | Inhibition of Adenylyl Cyclase, PLC Activation |

| SSTR3 | Gi/o | Inhibition of Adenylyl Cyclase, PLC Activation |

| SSTR4 | Gi/o | Inhibition of Adenylyl Cyclase |

| SSTR5 | Gi/o, Gq/11 | Inhibition of Adenylyl Cyclase, PLC Activation |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

The influence of SST-14 on MAPK pathways—which include the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK subfamilies—is complex and highly dependent on the cellular context and SSTR subtype expressed. mdpi.comnih.gov These pathways are central regulators of cell proliferation, differentiation, and apoptosis. mdpi.comnih.govthno.org

While primarily known for its inhibitory effects, SST-14 can paradoxically stimulate the ERK (also known as MAPK1/2) pathway. uniprot.orgphysiology.org For example, SSTR4 is functionally coupled to the activation of the MAP kinase cascade. uniprot.org In some hepatocytes, SST-14 has been shown to stimulate the phosphorylation of ERK1/2 in a time- and concentration-dependent manner. physiology.org This activation can contribute to specific cellular responses, such as the inhibition of growth hormone receptor expression. physiology.org The mechanisms underlying ERK activation can be diverse, sometimes involving the Gβγ subunits released from Gi/o proteins or cross-talk with other receptor systems.

Activation of Phosphotyrosine Phosphatases (PTPs)

A critical mechanism for the anti-proliferative effects of SST-14 is the activation of phosphotyrosine phosphatases (PTPs). guidetopharmacology.orgcore.ac.ukoup.comnih.gov Upon SSTR activation, specific PTPs are recruited and stimulated, which then counteract the signaling from growth factor receptor tyrosine kinases. core.ac.ukoup.com The most well-documented PTPs involved in somatostatin signaling are the Src homology 2 (SH2) domain-containing phosphatases, SHP-1 and SHP-2, as well as DEP-1/PTPη. researchgate.netcore.ac.uknih.gov

Activation of SSTR2, for instance, leads to the recruitment and activation of SHP-1 and SHP-2. capes.gov.brnih.govnih.gov This process can be intricate, involving the formation of a dynamic complex where the kinase Src acts upstream of SHP-2 to facilitate SHP-1 activation. capes.gov.brnih.gov Activated SHP-1 can then dephosphorylate targets like the insulin (B600854) receptor and its substrates, dampening mitogenic signals. core.ac.uk In thyroid cells, the anti-proliferative effect of somatostatin has been shown to be mediated by the activation of PTPη, which in turn inhibits the MAPK pathway and leads to cell cycle arrest. nih.gov The activation of PTPs is a key event that links SSTRs to the inhibition of cell growth and the induction of apoptosis. mdpi.comresearchgate.netcore.ac.uk

| SSTR Subtype | Associated PTP | Reported Cellular Effect |

|---|---|---|

| SSTR1 | SHP-2 | Antiproliferative activity. core.ac.uk |

| SSTR2 | SHP-1, SHP-2 | Inhibition of cell proliferation, induction of apoptosis. core.ac.ukcapes.gov.brnih.govnih.gov |

| SSTR3 | SHP-1 | Induction of apoptosis. core.ac.uk |

| SSTR4 | SHP-2 | Activation of PTPase activity. oup.com |

| SSTR5 | SHP-1, SHP-2 | Antiproliferative activity. core.ac.uk |

Regulation of Ion Channel Conductance

SST-14 significantly modulates the activity of various ion channels, a mechanism crucial for its role in inhibiting hormone secretion and neuronal excitability. guidetopharmacology.orgnih.govnih.gov These effects are mediated by both the Gαi/o and Gβγ subunits of the activated G proteins. nih.govnih.gov

Two primary targets are potassium (K+) and calcium (Ca2+) channels:

Activation of K+ Channels : SST-14, acting through SSTRs, activates G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.orgjneurosci.orgresearchgate.netendocrine-abstracts.org The activation of these channels, primarily by the Gβγ subunits, increases K+ efflux, leading to membrane hyperpolarization. This hyperpolarization makes the cell less excitable and reduces the likelihood of action potential firing. oup.com SSTR subtypes 1, 2, 3, and 5 have all been shown to couple to GIRK channels. nih.govendocrine-abstracts.org

Inhibition of Ca2+ Channels : SST-14 inhibits voltage-gated Ca2+ channels (VGCCs), particularly of the L-type and N-type. nih.govnih.govaups.org.aujneurosci.orgphysiology.org This inhibition, which can be mediated by Gβγ subunits, directly reduces Ca2+ influx into the cell. uniprot.org Since Ca2+ is a critical trigger for the exocytosis of secretory vesicles, this reduction in intracellular Ca2+ concentration is a primary mechanism by which somatostatin inhibits the release of hormones and neurotransmitters. nih.govaups.org.auoup.comphysiology.org For example, in pituitary somatotropes, SSTR2 activation reduces Ca2+ currents, contributing to the inhibition of growth hormone release. aups.org.au

Physiological and Cellular Functions of Somatostatin 14: Mechanistic Insights from Research Models

Regulation of Secretory Processes in Endocrine Cells (e.g., Growth Hormone, Insulin (B600854), Glucagon)

One of the most well-characterized functions of Somatostatin-14 is its potent inhibition of hormone secretion from various endocrine cells. wikipedia.orgnih.gov This inhibitory action is fundamental to maintaining hormonal homeostasis.

Growth Hormone (GH): In the anterior pituitary gland, Somatostatin-14 acts as a primary physiological inhibitor of GH release, opposing the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH). wikipedia.orgteachmephysiology.com This regulation is a classic example of the hormonal control exerted by the hypothalamus on the pituitary. ncert.nic.in The binding of Somatostatin-14 to its receptors on somatotroph cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) and calcium levels, and an increase in potassium efflux. nih.govdrugbank.com This cascade of events ultimately suppresses GH secretion. nih.gov

Insulin and Glucagon (B607659): Within the pancreas, Somatostatin-14, secreted by the delta cells of the islets of Langerhans, plays a crucial paracrine role in regulating the secretion of insulin and glucagon from beta and alpha cells, respectively. teachmephysiology.com It acts as a powerful inhibitor of both insulin and glucagon release. teachmephysiology.comnih.gov The mechanism is similar to its action in the pituitary, involving the activation of G-protein coupled receptors that lead to a reduction in intracellular signaling molecules essential for hormone exocytosis. nih.gov This local regulation within the islets is vital for maintaining glucose homeostasis.

The inhibitory effects of Somatostatin-14 on various hormones are summarized in the table below.

| Hormone | Secreting Gland/Cells | Effect of Somatostatin-14 | Primary Mechanism |

| Growth Hormone (GH) | Anterior Pituitary (Somatotrophs) | Inhibition | Decreased cAMP and Ca2+, Increased K+ efflux |

| Insulin | Pancreas (Beta cells) | Inhibition | Paracrine inhibition via SSTRs |

| Glucagon | Pancreas (Alpha cells) | Inhibition | Paracrine inhibition via SSTRs |

| Thyroid-Stimulating Hormone (TSH) | Anterior Pituitary | Inhibition | Similar to GH inhibition |

| Gastrin | Stomach (G cells) | Inhibition | Reduced secretion |

| Secretin | Small Intestine (S cells) | Inhibition | Reduced secretion |

Modulation of Neurotransmission and Neuronal Excitability

In the central nervous system, Somatostatin-14 functions as a neurotransmitter and neuromodulator, influencing neuronal activity and communication. nih.govjneurosci.org It is widely distributed throughout the brain, including the cortex, hippocampus, and hypothalamus. nih.gov

Somatostatin-14 primarily exerts an inhibitory effect on neuronal excitability. nih.gov It can hyperpolarize neurons and reduce their firing rate. nih.gov One of the key mechanisms for this is the modulation of ion channels. For instance, Somatostatin-14 can enhance voltage-dependent potassium currents, which contributes to the hyperpolarization of the neuronal membrane. nih.gov

Direct Effects on Cellular Proliferation and Apoptosis in Research Models

Beyond its role in regulating secretion and neurotransmission, Somatostatin-14 has been shown to have direct antiproliferative and pro-apoptotic effects on various cell types, including tumor cells, in numerous research models. nih.govoup.comnih.gov These cytostatic and cytotoxic actions are mediated through the activation of specific somatostatin (B550006) receptor subtypes.

Research has demonstrated that Somatostatin-14 can inhibit cell proliferation by inducing a halt in the cell cycle, primarily at the G0/G1 phase. oup.comnih.gov This prevents cells from progressing to the S phase, where DNA replication occurs. oup.com The activation of SSTRs, particularly SSTR1 and SSTR2, can trigger intracellular signaling pathways that lead to cell cycle arrest. nih.gov One of the key mechanisms involves the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for driving the cell cycle forward. mdpi.com The induction of these inhibitors prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and thereby blocking entry into the S phase. nih.govmdpi.com

| Cell Cycle Phase | Effect of Somatostatin-14 | Key Molecular Mediators |

| G0/G1 | Arrest | Induction of p21 and p27, Inhibition of Cyclin-CDK complexes, Maintenance of active Rb |

| S | Decrease in cell population | Blockade of G1 to S phase transition |

In addition to inducing cell cycle arrest, Somatostatin-14 can trigger programmed cell death, or apoptosis, in certain cell types. nih.govnih.gov This process can occur through both p53-dependent and p53-independent pathways.

p53-dependent apoptosis: The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. nih.gov Studies have shown that activation of certain somatostatin receptors, notably SSTR3, can lead to the induction and activation of wild-type p53. nih.gov This, in turn, can upregulate the expression of pro-apoptotic proteins like Bax, which promote the mitochondrial pathway of apoptosis. nih.gov

p53-independent apoptosis: Somatostatin-14 can also induce apoptosis in cells that lack functional p53. nih.govnih.gov The mechanisms for this are still being fully elucidated but may involve the modulation of other members of the Bcl-2 family of proteins or the activation of other pro-apoptotic signaling cascades. nih.gov For example, an increase in the expression of the Fas-Fas ligand system, which is involved in the extrinsic pathway of apoptosis, has been suggested as a possible mechanism. nih.gov

Mechanisms of Angiogenesis Inhibition

The inhibitory effect of Somatostatin-14 on angiogenesis is mediated through its direct action on endothelial cells, which form the lining of blood vessels. oup.comnih.gov Research has shown that the activation of SSTR3 on endothelial cells is particularly important for this process. oup.comnih.gov The binding of Somatostatin-14 to SSTR3 triggers intracellular signaling pathways that lead to the inhibition of key pro-angiogenic molecules. oup.com

Two of the primary targets of Somatostatin-14's anti-angiogenic action are:

Endothelial Nitric Oxide Synthase (eNOS): Nitric oxide (NO) is a potent vasodilator and a pro-angiogenic factor. Somatostatin-14 has been shown to inhibit the activity of eNOS, thereby reducing the production of NO and suppressing angiogenesis. oup.comnih.gov

Mitogen-Activated Protein Kinase (MAPK): The MAPK signaling pathway is crucial for endothelial cell proliferation and migration, both of which are essential for angiogenesis. Somatostatin-14 can block the activation of the MAPK pathway in endothelial cells, thus inhibiting their growth and the formation of new blood vessels. oup.comnih.gov

Role in Immune Cell Regulation and Anti-inflammatory Mechanisms in Research Settings

Somatostatin-14 also plays a role in modulating the immune system, generally exerting an inhibitory and anti-inflammatory effect. nih.govnih.gov Somatostatin receptors are expressed on various immune cells, including lymphocytes and monocytes. eur.nl

Research in various models has demonstrated that Somatostatin-14 can:

Inhibit lymphocyte proliferation: It can down-modulate the proliferative response of lymphocytes to mitogenic stimuli. nih.govfrontiersin.org

Reduce cytokine production: Somatostatin-14 can inhibit the release of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), from immune cells. nih.govnih.gov

Modulate immunoglobulin production: It has been shown to influence the production of immunoglobulins by B-lymphocytes. nih.gov

These immunoregulatory properties suggest that Somatostatin-14 may have a role in controlling inflammation and autoimmune responses. nih.gov Its anti-inflammatory actions may also contribute to its anti-tumor effects, as chronic inflammation can be a driving factor in tumorigenesis. mdpi.com

Structure Activity Relationship Sar Studies of Somatostatin 14 and Its Fragments

Identification of Essential Amino Acid Residues for Receptor Binding and Functional Efficacy

SAR studies have successfully identified a core pharmacophore within the 14-amino acid sequence of Somatostatin-14 that is indispensable for its biological function. Conformational analyses and structure-function studies indicate that the sequence required for biological activity consists of the β-turn fragment Phe-Trp-Lys-Thr, which corresponds to residues 7-10 of the native peptide. pnas.org Further investigation has highlighted that the Trp8-Lys9 dipeptide within this sequence is particularly necessary for high-affinity binding to somatostatin (B550006) receptors (SSTRs). nih.gov

Cryo-electron microscopy studies of the human somatostatin receptor 2 (SSTR2) in complex with Somatostatin-14 have provided a structural basis for these findings. biorxiv.orgelifesciences.org These studies reveal that the Trp8 and Lys9 residues are positioned at the bottom of the deep ligand-binding pocket of the receptor. biorxiv.orgelifesciences.org Specifically, the positively charged Lys9 residue forms a critical salt bridge with the negatively charged Asp122 residue of the SSTR2, anchoring the peptide in the receptor pocket. biorxiv.orgelifesciences.org This interaction, along with hydrophobic interactions involving Trp8, is a key determinant of binding and subsequent receptor activation. biorxiv.orgelifesciences.org

Importance of the Disulfide Bridge for Conformation and Biological Activity

Native Somatostatin-14 is a cyclic peptide, a feature conferred by a disulfide bond between the cysteine residues at positions 3 and 14 (Cys3-Cys14). nih.govmdpi.com This cyclic structure is not merely a passive feature but plays a critical role in maintaining the peptide's conformational integrity and, consequently, its biological activity. nih.govmdpi.com The disulfide bridge stabilizes the peptide's three-dimensional structure, constraining it into a conformation that correctly presents the essential Phe-Trp-Lys-Thr pharmacophore for optimal interaction with its receptors. mdpi.com

The open conformation of the extracellular part of somatostatin receptors is suited to allow binding with ligands that also contain disulfide bonds. mdpi.com The rigidity imposed by the Cys3-Cys14 bridge is therefore crucial for high-affinity binding. Studies have shown that the loss of this stabilizing disulfide bond is associated with a conversion into less active forms. The cleavage of the disulfide bond enhances conformational dynamics and can lead to accelerated fibril formation and aggregation.

Investigation of Truncated and Modified Somatostatin-14 Peptides, including Somatostatin-14 (3-14)

The investigation of truncated and modified versions of Somatostatin-14 has been a cornerstone of analog design, aiming to create molecules with improved stability and receptor selectivity. This research has explored the effects of removing amino acids from the N- or C-terminus of the peptide. One such example is the fragment Somatostatin-14 (3-14), a polypeptide that lacks the first two N-terminal amino acids (Ala-Gly). This fragment is utilized as a tool in biomedical research for studying protein interactions and functional analysis through peptide screening. medchemexpress.com However, detailed public data on its specific receptor binding affinities and functional efficacy in comparison to the full Somatostatin-14 peptide are limited. Generally, N-terminal deletions in peptides can result in molecules with significantly altered biological activity, sometimes leading to inactive fragments or even receptor antagonists. mdpi.com

While linear truncated fragments have been explored, a more successful strategy has involved significant truncation combined with cyclization, leading to smaller, more rigid ring structures. This approach led to the development of highly potent octapeptide (8-amino acid) analogs, which retain the essential pharmacophore while exhibiting greater stability and prolonged duration of action compared to the native 14-amino acid peptide. pnas.org

Design and Characterization of Somatostatin-14 Peptidomimetics and Analogs

The primary goals in designing Somatostatin-14 analogs and peptidomimetics are to overcome the short biological half-life (1-3 minutes) of the native hormone and to achieve selectivity for specific somatostatin receptor subtypes (SSTR1-5). pnas.orgnih.gov This has led to the development of synthetic molecules with enhanced stability and targeted activity.

A major success in this area is the creation of synthetic octapeptide analogs, such as Octreotide (B344500). These molecules are smaller cyclic peptides built around the essential Trp-Lys motif and exhibit a much longer duration of action. nih.gov Another strategy involves the site-directed substitution of natural amino acids with non-natural ones. For example, analogs containing Mesitylalanine (2,4,6-trimethyl-L-phenylalanine) have been synthesized to modify the peptide's conformational flexibility and improve stability. nih.gov

Beyond peptide-based analogs, research has also produced non-peptide peptidomimetics. These are small molecules designed to mimic the spatial arrangement and chemical features of the key binding residues of somatostatin. An example is the compound L-054,522, a non-peptide agonist that binds with extremely high potency and selectivity to the SSTR2 subtype, demonstrating over 3,000-fold selectivity for SSTR2 compared to other receptor subtypes. nih.gov

The development of these analogs has resulted in compounds with distinct receptor affinity profiles, allowing for more targeted therapeutic applications.

Table 1: Comparative Binding Affinities (IC₅₀ nM) of Somatostatin-14 and Analogs to Human Somatostatin Receptor Subtypes (sst1-sst5)

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |

|---|---|---|---|---|---|

| Somatostatin-14 | >1000 | 0.2 | 2.5 | >1000 | 1.3 |

| Octreotide | >10000 | 0.6 | 27 | >10000 | 5.3 |

| [D-Trp⁸]-SRIF | 1.5 | 0.2 | 1.0 | 1.4 | 0.8 |

| [Msa⁶, D-Trp⁸]-SRIF | >1000 | 0.6 | 13.9 | >1000 | 2.5 |

Data sourced from competitive binding assays. nih.govresearchgate.netresearchgate.net A lower IC₅₀ value indicates higher binding affinity.

Table of Mentioned Compounds

| Compound Name | Description |

|---|---|

| Somatostatin-14 | The native 14-amino acid cyclic peptide hormone. |

| Somatostatin-14 (3-14) | A truncated fragment of Somatostatin-14, lacking the first two N-terminal amino acids. |

| Octreotide | A synthetic, long-acting octapeptide analog of somatostatin. |

| Lanreotide | A synthetic octapeptide analog of somatostatin. |

| L-054,522 | A non-peptide, small molecule agonist highly selective for the sst2 receptor subtype. |

| Mesitylalanine | A non-natural, conformationally restricted amino acid used in the design of somatostatin analogs. |

Methodologies and Experimental Approaches for Somatostatin 14 3 14 Research

Analytical Methods for Peptide Purity and Characterization (e.g., RP-HPLC, SDS-PAGE, Mass Spectrometry)

Once synthesized, the purity and identity of Somatostatin-14 and its fragments must be rigorously confirmed. Several analytical techniques are essential for this characterization.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for both purification and purity assessment. nih.govresearchgate.net Peptides are separated based on their hydrophobicity as they pass through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent (like acetonitrile) is used to elute the peptides. nih.gov The retention time of the synthesized peptide is compared to a known standard, and the peak area on the chromatogram is used to quantify its purity. researchgate.netnih.gov

Mass Spectrometry (MS) provides precise molecular weight determination, confirming that the correct peptide has been synthesized. Techniques like Electrospray Ionization (ESI-MS) are used to generate charged peptide ions whose mass-to-charge ratio is measured. nih.gov For a more detailed structural analysis, Tandem Mass Spectrometry (MS/MS) is employed. In this method, the peptide ion is fragmented, and the masses of the resulting fragments are analyzed. researchgate.net This fragmentation pattern provides sequence information, allowing for confirmation of the amino acid sequence and identification of any modifications. researchgate.net

The table below summarizes the primary analytical methods used for peptide characterization.

| Analytical Technique | Purpose | Key Findings for Somatostatin-14 Fragments |

| RP-HPLC | Purification and Purity Assessment | Separates the target peptide from impurities and deletion sequences based on hydrophobicity. nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the exact mass of the synthesized peptide, ensuring the correct composition. nih.gov |

| Tandem MS (MS/MS) | Sequence Confirmation | Fragments the peptide to verify the amino acid sequence and locate modifications or disulfide bonds. researchgate.net |

Application of Peptide Screening and Immunoassay Techniques for Fragment Identification and Functional Analysis

Identifying naturally occurring peptide fragments like Somatostatin-14 (3-14) and assessing their function often involves peptide screening and immunoassays. medchemexpress.commedchemexpress.com Peptide screening is a high-throughput method used to discover active peptides from a large pool, which can be applied to protein interaction studies and functional analysis. medchemexpress.commedchemexpress.com

Immunoassays , such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods for detecting and quantifying peptides. creative-diagnostics.comnih.govthermofisher.com These techniques use antibodies that specifically recognize and bind to Somatostatin-14 or its fragments. biocompare.com

RIA involves a competitive binding reaction between a radiolabeled peptide and an unlabeled peptide (from the sample) for a limited number of antibody binding sites. By measuring the amount of radioactivity, the concentration of the peptide in the sample can be determined. nih.gov

ELISA is a similar competitive assay where an enzyme-linked antibody is used. creative-diagnostics.comthermofisher.com The reaction produces a color change, the intensity of which is measured to determine the peptide concentration. thermofisher.com

These methods have been crucial in identifying various Somatostatin-like immunoreactivity (S-14 LI) forms, including fragments, in biological samples like plasma and urine. nih.govnih.gov For example, studies using these techniques have characterized the hepatic metabolism of Somatostatin-14 by identifying its metabolic fragments. nih.gov

Receptor Binding Assays using Radioligands and Fluorescent Labels

To understand the function of Somatostatin-14 (3-14), it is essential to study its interaction with somatostatin (B550006) receptors (SSTRs). Receptor binding assays are used to determine the affinity and specificity of the peptide for different SSTR subtypes.

Radioligand binding assays are a classic and powerful tool for this purpose. These assays typically use a radioactively labeled somatostatin analog (e.g., [125I]-labeled Tyr3-octreotate or [125I]-Tyr11-SRIF-14) that binds to the receptors. nih.govnih.gov The experiment involves incubating cell membranes or tissues expressing SSTRs with the radioligand in the presence of varying concentrations of an unlabeled competitor peptide, such as Somatostatin-14 (3-14). The ability of the unlabeled peptide to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (often expressed as an IC50 or Ki value). nih.gov

Fluorescent labels offer a non-radioactive alternative for studying receptor binding and dynamics in live cells. pnas.org Somatostatin analogs can be conjugated to fluorescent dyes like FITC (fluorescein isothiocyanate), Texas Red (TR), or near-infrared dyes (e.g., IR800). pnas.orgnih.govaacrjournals.org These fluorescent ligands allow for direct visualization of receptor binding and trafficking using techniques like confocal microscopy. pnas.org Furthermore, Förster Resonance Energy Transfer (FRET) can be used with dual-labeled ligands to study agonist-induced receptor oligomerization and microaggregation in real-time. pnas.org

| Assay Type | Label | Principle | Application in Somatostatin Research |

| Radioligand Assay | Radioisotopes (e.g., 125I, 111In) | Competitive displacement of a radiolabeled ligand by an unlabeled peptide to determine binding affinity. nih.govnih.gov | Quantifying the binding affinity of SST-14 fragments to different SSTR subtypes. nih.gov |

| Fluorescence Assay | Fluorophores (e.g., FITC, TR, IR800) | Direct detection of a fluorescently labeled peptide binding to receptors on live cells. pnas.orgnih.gov | Visualizing receptor localization, internalization, and studying receptor-receptor interactions via FRET. pnas.org |

Preclinical Animal Models for In Vivo Pharmacodynamic and Physiological Investigations

To understand the physiological effects of Somatostatin-14 (3-14) in a whole organism, preclinical animal models are essential. Rats and mice are the most commonly used species for these in vivo investigations. nih.govnih.gov

These models are used to study:

Biosynthesis and Transport: By injecting radiolabeled amino acids (like [35S]cysteine) into the rat hypothalamus, researchers can trace the synthesis of SST-14 and its subsequent transport to other brain regions. nih.govoup.com

Pharmacodynamics: Animal models allow for the investigation of the physiological effects of exogenously administered peptides. For instance, studies in mice have examined the role of SST-14 in inhibiting gastric acid secretion. nih.gov

Receptor Function: Genetically engineered models, such as SSTR2 knockout mice , are powerful tools to determine the specific receptor subtype that mediates a particular physiological response. By comparing the effect of a peptide in knockout mice versus wild-type mice, the role of that specific receptor can be elucidated. nih.gov

Vaccination Models: Goats have been used as a model to study the effects of somatostatin immunoneutralization, where a vaccine against somatostatin is used to alter hormone levels and study resulting changes in growth and gastrointestinal function. mdpi.com

Degradation Pathways and Metabolic Stability of Somatostatin 14 Peptides

Enzymatic Cleavage Sites and Mechanisms in Biological Systems (e.g., Aminopeptidases, Endopeptidases)

The metabolic instability of Somatostatin-14 is primarily due to its susceptibility to enzymatic degradation by various peptidases present in biological systems. nih.gov Both aminopeptidases and endopeptidases play a significant role in the cleavage of this peptide. nih.gov

Aminopeptidases initiate the degradation of SST-14 at its N-terminus. This process involves the sequential removal of amino acid residues, leading to inactive fragments. Endopeptidases, on the other hand, cleave internal peptide bonds within the Somatostatin-14 molecule. One of the key enzymes involved in this process is neutral endopeptidase (NEP). Research has identified several specific cleavage sites for NEP within the cyclic portion of SST-14, including the Asn⁵-Phe⁶, Phe⁶-Phe⁷, Trp⁸-Lys⁹, and Thr¹⁰-Phe¹¹ bonds. mdpi.com This enzymatic action disrupts the cyclic structure essential for its biological activity, resulting in rapid inactivation.

Table 1: Key Enzymatic Cleavage Sites in Somatostatin-14

| Enzyme Family | Specific Enzyme (Example) | Primary Cleavage Sites |

| Aminopeptidases | Various | N-terminus |

| Endopeptidases | Neutral Endopeptidase (NEP) | Asn⁵-Phe⁶, Phe⁶-Phe⁷, Trp⁸-Lys⁹, Thr¹⁰-Phe¹¹ mdpi.com |

The liver is a primary site for the metabolism of Somatostatin-14, where it is rapidly cleared from circulation and broken down by these enzymatic processes. nih.gov This extensive first-pass metabolism significantly contributes to its short systemic half-life.

Receptor-Mediated Endocytosis and Intracellular Processing of Somatostatin-14

Following binding to its specific G-protein coupled receptors (SSTRs), Somatostatin-14 is internalized into the cell through a process known as receptor-mediated endocytosis. nih.govmdpi.com This process begins with the phosphorylation of the receptor, which then leads to its internalization into clathrin-coated vesicles that are subsequently transported to endosomes. nih.govbioscientifica.com

The intracellular fate of the internalized Somatostatin-14 is highly dependent on the specific somatostatin (B550006) receptor subtype it binds to. nih.gov

SSTR1: When bound to SSTR1, internalized Somatostatin-14 is often recycled back to the cell surface as an intact and biologically active ligand. nih.gov

SSTR2A: With the SSTR2A subtype, the receptor is sequestered into early endosomes, and the internalized SST-14 is degraded by endosomal peptidases without being routed for lysosomal degradation. nih.gov

SSTR3: In contrast, when Somatostatin-14 is internalized with SSTR3, it uncouples from the receptor and is sorted into an endocytic degradation pathway, with fluorescence signals colocalizing with the lysosomal marker protein cathepsin D. nih.gov This leads to the degradation of the peptide.

This differential processing highlights the complexity of Somatostatin-14 signaling and degradation at the cellular level. The specific SSTR expression profile of a cell type will therefore dictate the intracellular metabolic fate of the peptide.

Factors Influencing Peptide Half-Life and Stability in Research Models

The biological half-life of native Somatostatin-14 is remarkably short, estimated to be between 1 to 3 minutes in vivo. mdpi.comnih.gov This rapid clearance is a major challenge in its use for research applications that require sustained biological effects.

Several factors contribute to this short half-life:

Enzymatic Degradation: As detailed in section 8.1, rapid cleavage by peptidases in plasma and tissues is the primary driver of its short half-life. mdpi.comresearchgate.net

In Vivo vs. In Vitro Stability: There is a significant difference between the stability of Somatostatin-14 in in vivo and in vitro models. While its in vivo half-life is mere minutes, its stability in plasma in vitro is considerably longer. nih.gov This suggests that degradation within the plasma itself is not the main route of elimination, but rather rapid clearance and metabolism by organs like the liver and kidneys. nih.gov

Table 2: Comparative Half-Life of Somatostatin-14

| Model | Estimated Half-Life | Primary Contributing Factor |

| In Vivo (Human) | 1-3 minutes mdpi.comnih.gov | Rapid enzymatic degradation and organ clearance |

| In Vitro (Plasma) | Significantly longer than in vivo | Reduced enzymatic activity and absence of organ clearance |

In research models, factors such as the specific cell line used, the presence of serum in the culture media (which contains peptidases), and the temperature of incubation can all influence the observed stability of Somatostatin-14.

Strategies for Enhancing Metabolic Stability of Somatostatin-14 Analogs in Research

To overcome the inherent instability of native Somatostatin-14, various chemical modification strategies have been developed to create more robust analogs for research and therapeutic development. eurekaselect.comnih.gov These strategies aim to protect the peptide from enzymatic cleavage while maintaining its binding affinity for somatostatin receptors.

Key strategies include:

D-Amino Acid Substitution: Replacing L-amino acids at or near cleavage sites with their D-isomers can confer resistance to proteases. mdpi.com For example, the incorporation of a D-Tryptophan residue is a common strategy. nih.gov

N-Methylation: The addition of a methyl group to the backbone amide nitrogen can sterically hinder the approach of proteases, thereby increasing stability. researchgate.net

Backbone Cyclization: While native Somatostatin-14 is cyclic via a disulfide bond, introducing additional backbone cyclization, such as a lactam bridge, can create a more conformationally constrained and stable molecule. nih.govsnmjournals.org

Introduction of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins can enhance stability. For instance, replacing phenylalanine residues with mesitylalanine has been shown to increase serum stability. nih.gov

PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, which can reduce renal clearance and shield it from enzymatic degradation. creative-peptides.com

Lipidation: Attaching lipid chains can promote binding to albumin, effectively extending the half-life in circulation. researchgate.netacs.org

Bicyclic Analogs: The creation of analogs with two disulfide bridges has been shown to significantly improve metabolic stability compared to monocyclic versions. nih.gov

A prominent example of a stabilized analog is Octreotide (B344500), which incorporates a D-Tryptophan and has a shortened peptide sequence, resulting in a significantly longer half-life of about 1.5 hours. mdpi.com

Table 3: Strategies for Enhancing Somatostatin-14 Analog Stability

| Strategy | Mechanism of Action | Example |

| D-Amino Acid Substitution | Steric hindrance of proteases | D-Tryptophan in Octreotide mdpi.com |

| N-Methylation | Steric hindrance of proteases at the peptide backbone | N-methylated analogs with improved intestinal permeability researchgate.net |

| Backbone Cyclization | Increased conformational rigidity and protease resistance | Lactam bridge-containing analogs nih.govsnmjournals.org |

| Unnatural Amino Acid Incorporation | Altered peptide structure resistant to enzymatic cleavage | Mesitylalanine substitution for Phenylalanine nih.gov |

| Bicyclic Structures | Enhanced structural rigidity and resistance to degradation | Bicyclic 6/12-mer and 8/12-mer ring analogs nih.gov |

These strategies have been instrumental in the development of Somatostatin-14 analogs with improved pharmacokinetic profiles, enabling their use in a wider range of research applications.

Emerging Research Directions and Future Avenues for Somatostatin 14 3 14 Studies

Deeper Elucidation of Specific Biological Activities of the Somatostatin-14 (3-14) Fragment

The primary biological activity of Somatostatin-14 is the inhibition of various hormones, including growth hormone (GH), insulin (B600854), and glucagon (B607659). wikipedia.orgnih.gov Evidence suggests that SST-14 itself is a biologically active fragment of a larger precursor molecule, pro-somatostatin, and that other fragments may also exhibit significant activity. nih.govnih.gov However, the specific biological functions of the Somatostatin-14 (3-14) fragment remain largely uncharacterized.

Future research must pivot towards isolating and characterizing the unique activities of this fragment. It is plausible that Somatostatin-14 (3-14) may exhibit altered receptor binding affinity or selectivity compared to the full SST-14 peptide. Investigating its effects on hormone secretion, cell proliferation, and neuronal activity is a critical next step. nih.gov For instance, does this fragment retain the ability to suppress GH release, or does it have a more pronounced effect on other physiological processes? Peptide screening, a tool used for discovering protein interactions and functional analysis, has identified Somatostatin-14 (3-14) as a notable polypeptide, suggesting its potential role in various biological interactions. medchemexpress.com

Key research questions to be addressed include:

What is the binding affinity of Somatostatin-14 (3-14) for the five known somatostatin (B550006) receptor subtypes (SSTR1-5)?

Does the (3-14) fragment act as an agonist, antagonist, or biased agonist at these receptors?

What are the downstream signaling effects following the binding of this fragment to its target receptors?

Does this fragment have unique physiological roles distinct from the parent SST-14 molecule in tissues such as the gastrointestinal tract, pancreas, or central nervous system? nih.gov

Application of Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics) in Somatostatin-14 Research

The advent of "omics" technologies provides a powerful toolkit to unravel the complex biological networks influenced by peptides like Somatostatin-14 and its derivatives. These technologies can offer an unbiased, system-wide view of the molecular changes induced by the Somatostatin-14 (3-14) fragment.

Proteomics: This technology can identify the full complement of proteins in a cell or tissue and how their expression levels change in response to a stimulus. A proteomic analysis of a human prostate cancer cell line treated with a novel Somatostatin-14 derivative revealed significant alterations in protein expression profiles, indicating that somatostatin analogues can directly affect cellular protein machinery. researchgate.net Future studies should apply similar proteomic approaches to cells or tissues treated with the Somatostatin-14 (3-14) fragment. This could reveal novel protein-protein interactions and signaling pathways specifically modulated by this fragment. For example, a recent study combining proteomics and metabolomics to study the effects of a Somatostatin DNA vaccine in goats identified significant changes in proteins related to neuronal signaling in the hypothalamus and metabolic pathways in the pituitary. nih.govnih.gov

Metabolomics: This field involves the comprehensive study of metabolites within a biological system. Metabolomic analysis can provide a functional readout of the physiological state of a cell. The effect of somatostatin on metabolic and hormonal changes has been a subject of study, showing its influence on blood glucose and ketone bodies. nih.govnih.gov Applying untargeted metabolomics to systems exposed to Somatostatin-14 (3-14) could uncover unique metabolic signatures. For instance, a combined proteomic and metabolomic analysis in goats treated with a somatostatin vaccine revealed significant disruptions in pathways such as sphingolipid metabolism and lysine synthesis. nih.gov This type of integrated multi-omics approach will be invaluable for understanding the comprehensive biological impact of the (3-14) fragment. nih.gov

| "Omics" Technology | Potential Application for Somatostatin-14 (3-14) | Expected Insights |

|---|---|---|

| Proteomics | Identify changes in protein expression in target cells (e.g., pituitary, pancreatic) after treatment with the fragment. | Discovery of novel signaling pathways and protein interaction networks specifically modulated by the (3-14) fragment. |

| Metabolomics | Characterize the metabolic profile of cells or biofluids following administration of the fragment. | Identification of unique metabolic signatures and pathways affected by Somatostatin-14 (3-14), revealing its functional impact on cellular metabolism. |

| Transcriptomics | Analyze changes in gene expression in response to the fragment. | Understanding the genetic regulatory networks controlled by the (3-14) fragment. |

Development of Novel Research Tools and Probes based on Somatostatin-14 (3-14) for Receptor Profiling

Somatostatin analogues have been successfully developed into radiolabeled probes for in vivo imaging of tumors that overexpress somatostatin receptors, particularly neuroendocrine tumors. nih.govmdpi.comnih.gov These peptide-based probes are used in diagnostic techniques like PET/CT and SPECT/CT. mdpi.comnih.gov The development of new tracers with varied receptor affinities is an active area of research. nih.gov

The Somatostatin-14 (3-14) fragment could serve as a novel scaffold for the design of next-generation research tools and diagnostic probes. The core pharmacophore of Somatostatin-14, responsible for its biological activity, is believed to be the β-turn fragment Phe-Trp-Lys-Thr (residues 7-10). pnas.org By modifying the structure of the (3-14) fragment, it may be possible to create probes with enhanced selectivity for specific SSTR subtypes.

Future research in this area should focus on:

Rational Design of Probes: Using the Somatostatin-14 (3-14) sequence as a template to synthesize a library of peptide analogues with modifications aimed at increasing affinity and selectivity for a particular SSTR subtype.

Radiolabeling: Conjugating these novel analogues with various radionuclides (e.g., Gallium-68, Fluorine-18, Copper-64) to create new PET and SPECT imaging agents. nih.gov

Receptor Profiling: Utilizing these newly developed probes to map the expression of SSTR subtypes in different tissues and disease states with higher precision. This could lead to more accurate diagnoses and personalized treatment strategies.

Theranostic Applications: Developing probes that can be used for both diagnosis and therapy (theranostics) by labeling them with therapeutic radioisotopes. mdpi.com

| Radionuclide | Imaging Modality | Key Characteristics |

|---|---|---|

| Gallium-68 (68Ga) | PET/CT | Widely used for imaging neuroendocrine tumors; short half-life. mdpi.com |

| Fluorine-18 (18F) | PET/CT | Excellent imaging properties. nih.gov |

| Copper-64 (64Cu) | PET/CT | Allows for delayed imaging, which can be beneficial for dosimetry. nih.gov |

| Indium-111 (111In) | SPECT/CT | Historically used for somatostatin receptor scintigraphy. nih.gov |

| Lutetium-177 (177Lu) | Therapy (PRRT) | Used in peptide receptor radionuclide therapy to deliver cytotoxic radiation to tumor cells. mdpi.com |

Integration of Computational Modeling and High-Throughput Screening for Somatostatin-14 Modulators

The discovery of novel molecules that can modulate the activity of somatostatin receptors is crucial for developing new therapeutics. The integration of computational modeling and high-throughput screening (HTS) offers a powerful and efficient approach to achieve this goal.

Computational Modeling: Molecular dynamics simulations and other computational methods are increasingly being used to study the interactions between somatostatin and its receptors at an atomic level. nih.govresearchgate.net These models can provide detailed insights into the structural basis of ligand binding and receptor selectivity. nih.gov Recent studies have used computational analysis of all five SSTRs in complex with somatostatin to elucidate their structural and dynamic features, which can guide the design of new, more selective drugs. nih.gov Future research should apply these computational techniques to model the interaction of the Somatostatin-14 (3-14) fragment with each SSTR subtype. This could predict its binding mode and affinity, thereby guiding the design of synthetic analogues with desired properties. Such computational studies can also help in understanding the mechanisms of agonism versus antagonism. nih.gov

High-Throughput Screening (HTS): HTS is a drug discovery process that involves the automated testing of large libraries of chemical compounds for their ability to modulate a specific biological target. bmglabtech.comwikipedia.org HTS assays can be developed to screen for molecules that either mimic (agonists) or block (antagonists) the effects of Somatostatin-14 (3-14) at its target receptors. These screens can accelerate the identification of "hit" or "lead" compounds that can then be further optimized for drug development. bmglabtech.com The use of robotics and automated data analysis allows for millions of compounds to be tested in a short period. wikipedia.orgnuvisan.com The integration of HTS with functional genomics can further aid in target identification and validation. wikipedia.org

The synergy between computational modeling and HTS creates a powerful discovery pipeline. Computational models can be used to perform virtual screening of compound libraries to prioritize candidates for experimental testing, thereby increasing the efficiency of the HTS process. The experimental data from HTS can then be used to refine and improve the computational models, creating a feedback loop that accelerates the discovery of novel Somatostatin-14 modulators.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings for Somatostatin-14 (3-14)?

- Methodological Answer: Conduct ex vivo experiments (e.g., isolated perfused hearts) to bridge the gap. Account for pharmacokinetic factors (e.g., plasma protein binding) using compartmental modeling. Validate via microdialysis to measure interstitial peptide concentrations in target tissues .

Methodological Best Practices

- Data Presentation : Use non-redundant tables/figures with SEM error bars. Place raw datasets in supplementary materials, adhering to journal guidelines for file formats (e.g., .csv for tables) .

- Replication : Include ≥3 independent biological replicates per condition. Document experimental protocols in detail (e.g., preincubation times, stimulation frequencies) to enable replication .

- Ethical Compliance : Register animal studies with institutional ethics committees, specifying species (e.g., Rattus norvegicus), anesthesia protocols, and endpoint criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.